2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound with the molecular formula C16H20F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone stands out due to its unique combination of fluorine atoms and a dioxane ring. Similar compounds include:
- 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
- 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)propiophenone These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOKPZVNMMYEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645957 |
Source
|
Record name | 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-79-3 |
Source
|
Record name | 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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